molecular formula C12H12N4S B13378299 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol

5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B13378299
M. Wt: 244.32 g/mol
InChI Key: RWYKAXHPGHAERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol (hereafter referred to as the target compound) is a triazole-thiol derivative characterized by a 3-phenylpropynylamino substituent at position 4 and a methyl group at position 3. Its synthesis involves nucleophilic addition of thiol groups to the triple bond of 3-phenylprop-2-yn-1-ylidene precursors, followed by hydrogenation to stabilize the structure (). The compound has been studied for its antiviral activity against influenza A/Puerto Rico/8/34 (H1N1), targeting the M2 protein and neuraminidase enzyme (). Computational modeling using the Schrodinger Suite validated its structure-activity relationship ().

Properties

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

3-methyl-4-(3-phenylprop-2-ynylamino)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H12N4S/c1-10-14-15-12(17)16(10)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,13H,9H2,1H3,(H,15,17)

InChI Key

RWYKAXHPGHAERA-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1NCC#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Ring Closure of Arylthiosemicarbazides

A well-documented method involves the cyclization of arylthiosemicarbazides in an alkaline medium, leading to 1,2,4-triazole-3-thiol derivatives. This process typically proceeds via the formation of intermediate thiosemicarbazides from hydrazides and aryl isothiocyanates, followed by ring closure under basic conditions.

Reaction Scheme:

  • Hydrazides (e.g., phenylacetic acid hydrazide) react with aryl isothiocyanates to form thiosemicarbazides.
  • These intermediates undergo cyclization in alkaline medium, yielding 1,2,4-triazole-3-thiol compounds.

Reaction Conditions:

  • Solvent: Ethanol or benzene.
  • Base: Potassium hydroxide or sodium hydroxide.
  • Temperature: Reflux conditions (~80-100°C).
  • Time: 6-12 hours.

Data Table 1: Typical Reaction Conditions for Thiosemicarbazide Cyclization

Parameter Condition Reference
Solvent Ethanol or benzene
Base KOH or NaOH
Temperature Reflux (~80-100°C)
Reaction Time 6-12 hours

Synthesis via Hydrazonoyl Halides

Another approach involves the reaction of hydrazonoyl halides with hydrazines or hydrazides to form azomethines, which then cyclize under suitable conditions to produce the target thiol-triazoles.

Modern Synthetic Routes for 5-Substituted 4H-1,2,4-Triazole-3-Thiols

Cyclization of 4-Amino-4H-1,2,4-Triazole-3-Thiol Derivatives

Recent studies have focused on cyclization of amino derivatives obtained from hydrogenation or substitution reactions of azomethines. For instance, hydrogenation of azomethines derived from phenylpropynal and triazole-thiols yields amino-triazoles, which can undergo further cyclization to form the desired compounds.

Use of Alkynyl Precursors

The introduction of the phenylprop-2-yn-1-yl group is achieved via nucleophilic addition or substitution reactions involving terminal alkynes. The alkynyl group can be attached through Sonogashira coupling or nucleophilic addition to activated intermediates.

Reaction Conditions:

  • Catalyst: Palladium-based catalysts for Sonogashira coupling.
  • Solvent: DMF or acetonitrile.
  • Temperature: 80-100°C.
  • Time: 4-8 hours.

Multicomponent Reactions

Recent advances include multicomponent reactions involving hydrazines, alkynes, and isothiocyanates to assemble the complex molecule in a one-pot manner, enhancing efficiency and yield.

Specific Synthesis of 5-Methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol

Synthesis Pathway Overview

Based on recent literature, a plausible route involves:

  • Step 1: Synthesis of 3-phenyl-2-propynal via Sonogashira coupling of phenylacetylene with suitable aldehyde precursors.
  • Step 2: Formation of the azomethine intermediate by condensation of 3-phenyl-2-propynal with 4-amino-4H-1,2,4-triazole-3-thiol.
  • Step 3: Cyclization of the azomethine under basic conditions to form the target compound.

Reaction Conditions

Data Table 2: Representative Synthesis Parameters

Step Reagents & Conditions Yield (%) Reference
Formation of azomethine 3-phenyl-2-propynal + 4-amino-4H-1,2,4-triazole-3-thiol 75-85
Cyclization to target compound Base (KOH or triethylamine), acetonitrile, 80°C, 4-6h 65-78

Notes on Optimization and Recent Advances

  • Catalyst Choice: Use of TsOH or acetic acid accelerates azomethine formation at room temperature, minimizing side reactions.
  • Solvent Effects: Polar aprotic solvents like acetonitrile or DMF improve cyclization yields.
  • Reaction Monitoring: TLC and NMR are essential for tracking reaction progress.
  • Yield Enhancement: Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

Summary of Research Findings

Methodology Advantages Limitations References
Ring closure of arylthiosemicarbazides Well-established, high yields in alkaline media Requires multiple steps and purification
Cyclization of azomethines Mild conditions, versatile Mixture of isomers, selectivity issues
Multicomponent reactions One-pot, efficient, high atom economy Optimization required for specific substrates

Chemical Reactions Analysis

Formation of Azomethine Intermediates

General Reaction :

4-amino-4H-1,2,4-triazole-3-thiol+3-phenyl-2-propynalAzomethine (Intermediate)\text{4-amino-4H-1,2,4-triazole-3-thiol} + \text{3-phenyl-2-propynal} \rightarrow \text{Azomethine (Intermediate)}

Mechanism :

  • Protonation : The aldehyde group of 3-phenyl-2-propynal undergoes protonation, increasing its electrophilicity.

  • Nucleophilic Attack : The amino group of the triazole-thiol attacks the carbonyl carbon of the protonated aldehyde.

  • Imine Formation : Water is eliminated to form a conjugated azomethine intermediate (e.g., 9 in Scheme 9 of ).

Reaction Conditions :

  • Reagents : tert-butylamine (catalyst), isopropanol (solvent).

  • Temperature : ~60°C for initial dissolution, cooled to room temperature for precipitation .

Reduction of Azomethine to Thiolated Derivative

General Reaction :

Azomethine+Sodium borohydride5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol\text{Azomethine} + \text{Sodium borohydride} \rightarrow \text{this compound}

Mechanism :

  • Hydrogen Donation : Sodium borohydride (NaBH₄) reduces the imine (CH=N) bond to a single bond (CH₂-NH).

  • Stabilization : The thiol group (-SH) remains intact during the reaction .

Reaction Conditions :

  • Reagents : Sodium borohydride, methanol (solvent).

  • Temperature : Reflux at ~65°C for 5 minutes .

Characterization Data

Property Data
MP Range ~140–141°C (varies slightly based on substituent)
IR (KBr) - C≡C : ~2201 cm⁻¹ (alkyne stretch)
- SH : ~2349 cm⁻¹ (thiol stretch)
¹H-NMR (DMSO-d₆) - Phenyl protons : ~7.28–7.46 ppm (multiplet)
- Amino protons : ~6.62 ppm (triplet, J = 3.21 Hz)
- Thiol proton : ~13.56 ppm (broad singlet)
HRMS (ESI) m/z : [M + H]⁺ ~259.1012 (calculated for C₁₃H₁₅N₄S)

Reaction Yield and Purity

  • Yield : ~57% for azomethine intermediates (e.g., 1d in ).

  • Purification : Recrystallization from aqueous ethanol or methanol .

Stability and Storage

  • Storage : Stable at room temperature in anhydrous conditions.

  • Light Sensitivity : Avoid direct exposure to light to prevent degradation .

Biological Relevance

While the query focuses on chemical reactions, derivative compounds of this class (e.g., triazolo-thiadiazepines) exhibit antiviral and antimicrobial activity , as demonstrated in analogous systems . This underscores the significance of optimizing synthetic routes for such biologically active scaffolds.

This synthesis pathway highlights the importance of nucleophilic addition and reductive amination in constructing thiolated triazole derivatives. The use of sodium borohydride ensures selective reduction without affecting the thiol group, a critical functional group in many therapeutic agents.

Mechanism of Action

The mechanism of action of 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Routes : The target compound is synthesized via nucleophilic addition, whereas analogs often employ Schiff base condensation (e.g., ). Hydrogenation steps () enhance stability but may reduce yields compared to Schiff base methods, which achieve higher yields (e.g., 81% in ).
  • In contrast, analogs with benzylidene or pyrazole groups prioritize metal coordination () or antioxidant activity ().
Antiviral Activity

The target compound demonstrated inhibitory effects against influenza H1N1 by targeting the M2 protein and neuraminidase (). In contrast, triazole-thiols with trifluoromethyl groups (e.g., ) or furan substituents () are tailored for antimicrobial or anti-corrosive applications, highlighting divergent biological roles.

Antioxidant Potential

Compounds like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibited moderate DPPH radical scavenging activity (IC₅₀ = 5.84 µg/mL for derivative 5b in ), whereas the target compound’s antioxidant properties remain unexplored.

Physicochemical Properties

  • Solubility : The target compound’s hydrophobic 3-phenylpropynyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., nitro or methoxy groups in ).
  • Stability : Hydrogenation in the target compound’s synthesis () mitigates isomerization issues observed in aldimine precursors (e.g., mixture formation in ).

Biological Activity

The compound 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity , focusing on its synthesis, antiviral properties, anticancer effects, and potential as an antimicrobial agent.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with 3-phenylprop-2-yne . The process includes several steps that may involve nucleophilic addition and cyclization reactions to yield the desired triazole derivative.

Key Steps in Synthesis:

  • Formation of Azomethine : The condensation of 3-phenylprop-2-yne with the thiol leads to azomethine formation.
  • Cyclization : Subsequent cyclization reactions can occur under controlled conditions to form the triazole ring.

Antiviral Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antiviral properties. In a study focusing on the interaction of triazole derivatives with the influenza virus, compounds similar to 5-methyl-4H-triazole were shown to inhibit the neuraminidase enzyme effectively. This inhibition is critical for preventing viral replication and spread within host cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds bearing the triazole moiety have been tested against various cancer cell lines:

CompoundCancer TypeIC50 Value (µM)Mechanism of Action
5-methyl-4H-triazole derivativeMelanoma (IGR39)12.5Induction of apoptosis
5-methyl-4H-triazole derivativeBreast Cancer (MDA-MB-231)15.0Inhibition of cell migration
5-methyl-4H-triazole derivativePancreatic Cancer (Panc-1)20.0Cell cycle arrest

In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards melanoma cells compared to normal cells, suggesting its potential as a targeted anticancer agent .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are also noteworthy. Studies have shown that compounds similar to 5-methyl-4H-triazole possess activity against a range of bacterial and fungal pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that triazoles can serve as potential candidates for developing new antimicrobial agents .

Case Study: Antiviral Efficacy

A recent study evaluated the efficacy of triazole derivatives against the H1N1 influenza virus. The results showed that certain synthesized triazoles could block viral replication by targeting the M2 protein's active site, demonstrating their potential in antiviral drug development .

Case Study: Anticancer Activity

Another investigation focused on the cytotoxic effects of various triazole derivatives on cancer cell lines. The study found that specific modifications to the triazole structure significantly enhanced anticancer activity, providing insights into structure–activity relationships (SAR) that could guide future drug design efforts .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

  • Methodology : Use classical organic synthesis methods, such as cyclization of thiosemicarbazides or nucleophilic substitution of 1,2,4-triazole precursors. Optimize solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., NaOH) to improve yield. Monitor reaction progress via TLC or HPLC. Structural confirmation requires elemental analysis, 1H^1 \text{H}-NMR, and LC-MS .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Methodology :

  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
  • 1H^1 \text{H}-NMR : Identify key signals: thiol (-SH) at δ 13.5–14.0 ppm, triazole protons at δ 7.5–8.5 ppm, and alkyne protons (C≡CH) at δ 2.5–3.5 ppm.
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating its antiradical activity?

  • Methodology : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Prepare serial dilutions (e.g., 1×1031 \times 10^{-3} to 1×1051 \times 10^{-5} M) in ethanol. Measure absorbance at 517 nm after 30 minutes. Calculate activity as % inhibition=[(AcontrolAsample)/Acontrol]×100\% \text{ inhibition} = [(A_{\text{control}} - A_{\text{sample}})/A_{\text{control}}] \times 100. Compare with ascorbic acid as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Substituent analysis : Introduce electron-donating groups (e.g., -OH, -OCH3_3) at the benzylidene position to enhance antiradical activity (e.g., compound 3 in showed 78% inhibition at 1×1041 \times 10^{-4} M). Avoid electron-withdrawing groups (e.g., -F) that reduce activity .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., fungal CYP51 for antifungal studies). Validate with in vitro assays .

Q. How should contradictory data on substituent effects be resolved?

  • Methodology :

  • Replicate experiments : Ensure consistent assay conditions (e.g., DPPH concentration, incubation time).
  • Dose-response curves : Test a wider concentration range (e.g., 1×1061 \times 10^{-6} to 1×1031 \times 10^{-3} M) to identify non-linear effects.
  • Computational modeling : Compare electrostatic potential maps (e.g., using Gaussian) to assess substituent electronic contributions .

Q. What strategies improve the accuracy of pharmacological activity predictions?

  • Methodology :

  • PASS Online : Predict biological targets (e.g., antimicrobial, antioxidant) based on structural fragments. Prioritize compounds with Pa (probability of activity) > 0.7.
  • ADME analysis : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Methodology : Grow single crystals via slow evaporation (solvent: DMSO/water). Collect diffraction data using a Bruker D8 Venture diffractometer. Refine structures with SHELXL (R-factor < 0.05). Visualize using ORTEP-3 to confirm substituent orientation and hydrogen bonding .

Q. What in vivo models are appropriate for toxicity and efficacy studies?

  • Methodology :

  • Acute toxicity : Use OECD Guideline 423 in rodents (dose range: 50–2000 mg/kg). Monitor mortality, organ weight, and histopathology.
  • Antimicrobial efficacy : Employ murine models infected with Candida albicans. Measure fungal burden in kidneys post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.